2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid
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Overview
Description
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethylamino moiety, which is further connected to a butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with butyric acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, the reaction may involve the use of anhydrous dichloromethane and dimethylaminopyridine (DMAP) as a catalyst, with the reaction mixture being stirred at low temperatures and then gradually warmed to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as recrystallization and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the butyric acid chain.
Mescaline: A related compound with additional methoxy groups, known for its psychoactive properties.
2-Phenylethylamine: A simpler analogue without the methoxy groups.
Uniqueness
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102881-51-6 |
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Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]butanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-4-12(15(17)18)10-16-8-7-11-5-6-13(19-2)14(9-11)20-3/h5-6,9,12,16H,4,7-8,10H2,1-3H3,(H,17,18) |
InChI Key |
UZQOCFIVJRNSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCCC1=CC(=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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